
N-(3,4-dichlorobenzyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorobenzyl)cyclopentanecarboxamide, commonly known as DCC, is a chemical compound that has gained significant attention in the field of scientific research. DCC is a white crystalline solid that is soluble in organic solvents. It has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
DCC has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, DCC has been investigated for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. DCC has also been investigated for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
In the field of agriculture, DCC has been investigated for its potential as a herbicide. It has been shown to inhibit the growth of weeds and improve crop yields in field trials. DCC has also been investigated for its potential as a fungicide. It has been shown to inhibit the growth of fungal pathogens and protect crops from disease.
In the field of materials science, DCC has been investigated for its potential as a building block for the synthesis of novel materials. It has been shown to react with various functional groups to form new compounds with unique properties. DCC has also been investigated for its potential as a stabilizer for polymers. It has been shown to improve the thermal stability and mechanical properties of polymers.
Wirkmechanismus
The mechanism of action of DCC is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. DCC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. DCC has also been shown to inhibit the activity of mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
DCC has been shown to have various biochemical and physiological effects. In animal models, DCC has been shown to reduce pain and inflammation, inhibit tumor growth, and improve crop yields. DCC has also been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
DCC has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and has a long shelf life. However, DCC has some limitations for use in lab experiments. It is insoluble in water, which can limit its use in aqueous systems. It also has a low melting point, which can make it difficult to handle at high temperatures.
Zukünftige Richtungen
There are several future directions for the study of DCC. In the field of medicine, further studies are needed to investigate the potential of DCC as an anti-inflammatory and analgesic agent. Clinical trials are also needed to evaluate the safety and efficacy of DCC in humans. In the field of agriculture, further studies are needed to investigate the potential of DCC as a herbicide and fungicide. Field trials are also needed to evaluate the effectiveness of DCC in real-world conditions. In the field of materials science, further studies are needed to investigate the potential of DCC as a building block for the synthesis of novel materials. New methods for the synthesis of DCC and its derivatives should also be explored to improve its properties and expand its potential applications.
Synthesemethoden
The synthesis of DCC involves the reaction between 3,4-dichlorobenzylamine and cyclopentanecarboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of the amide bond. The reaction yields DCC as a white crystalline solid with a purity of over 98%.
Eigenschaften
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c14-11-6-5-9(7-12(11)15)8-16-13(17)10-3-1-2-4-10/h5-7,10H,1-4,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVSRTAWKIETTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195030 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(benzylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5843684.png)
![2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5843691.png)

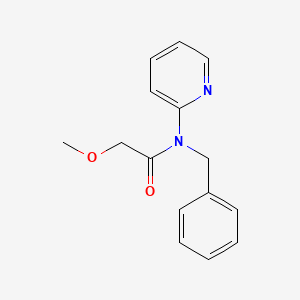

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5843714.png)
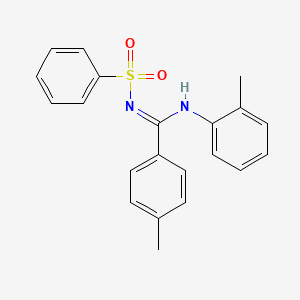
![5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5843737.png)
![ethyl 4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5843768.png)
![2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5843771.png)
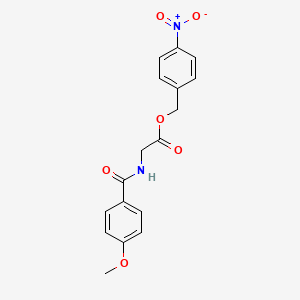
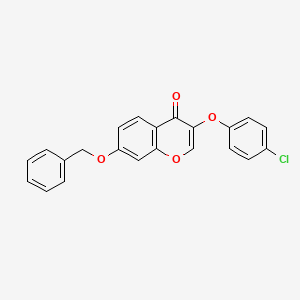
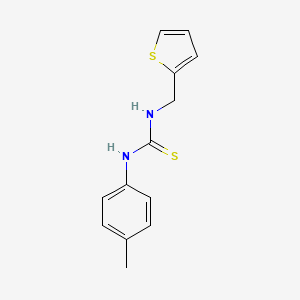
![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)